o6-Benzylguanine
Overview
Description
O6-Benzylguanine (O6-BG) is a synthetic derivative of guanine . It is an antineoplastic agent and is often used to examine DNA repair mechanisms . It acts as an inhibitor of O6-methylguanine DNA methyltransferase (MGMT), an enzyme that repairs damage to guanine residues in DNA .
Synthesis Analysis
O6-Benzylguanine has been used in various studies to overcome alkylguanine DNA alkyltransferase (AGT)-mediated tumor cell resistance . The synthesis of O6-Benzylguanine involves standard protocols on automated synthesizers using mild/fast deprotection phosphoramidites, reagents, and columns .Molecular Structure Analysis
The molecular structure of O6-Benzylguanine consists of a guanine base with a benzyl group attached to the O6 position . The chemical formula is C₁₂H₁₁N₅O . Further details about its molecular structure can be found in various resources .Chemical Reactions Analysis
O6-Benzylguanine acts as a substrate for the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT/AGT), which transfers its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating AGT and preventing DNA repair . This inactivation of AGT leads to an interruption of DNA repair .Physical And Chemical Properties Analysis
O6-Benzylguanine has a molar mass of 241.254 g·mol−1 and a density of 1.432 g/mL . It has a chemical formula of C₁₂H₁₁N₅O .Scientific Research Applications
1. Pharmacokinetics and Metabolism in Humans
O6-Benzylguanine is known for its ability to inactivate the DNA repair protein O6-alkylguanine-DNA alkyl-transferase (AGT) and enhances sensitivity to nitrosoureas in tumor-cell lines and tumor-bearing animals. A study conducted on cancer patients revealed that O6-Benzylguanine rapidly converts to its major metabolite, O6-Benzyl-8-oxoguanine, and contributes to an effective depletion of AGT activity in lymphocytes (Dolan et al., 1998).
2. Depletion of Mammalian O6-alkylguanine-DNA Alkyltransferase Activity
O6-Benzylguanine is highly effective in depleting alkyltransferase activity of cultured human colon tumor cells, indicating its potential in investigating the role of DNA repair protein in carcinogenesis and increasing the effectiveness of chemotherapeutic agents (Dolan, Moschel, & Pegg, 1990).
3. Enhancing Tumor Sensitivity to Chemotherapeutic Agents
A study demonstrated that O6-Benzylguanine could enhance the sensitivity of human glioma and colon tumor cells to alkylnitrosoureas, which suggests its potential role in combination with chemotherapeutic agents to improve their therapeutic index (Mitchell, Moschel, & Dolan, 1992).
4. Impact on Human O6-alkylguanine-DNA Alkyltransferase Mutations
Research on the human AGT sequence and its reaction with O6-Benzylguanine provides insights into the development of AGT inactivators that could maximize potential in cancer chemotherapy (Crone, Goodtzova, Edara, & Pegg, 1994).
5. Biodistribution and Metabolism in Mammalian Systems
Investigations into the biodistribution and metabolism of O6-Benzylguanine in rats and mice revealed significant insights into its metabolites and their respective therapeutic index, which is crucial for its application in combination with chemotherapeutic agents (Dolan, Chae, Pegg, Mullen, Friedman, & Moschel, 1994).
6. Pharmacokinetics in Pediatric Patients
with Central Nervous System TumorsA pharmacokinetic study in pediatric patients with brain tumors demonstrated that O6-Benzylguanine (O6BG) could irreversibly inactivate the DNA repair protein alkylguanine-alkyltransferase, enhancing the cytotoxicity of nitrosoureas. This study provided valuable data on the pharmacokinetics of O6BG and its active metabolite in a pediatric population, which is crucial for determining appropriate dosing and evaluating therapeutic potential in this group (Neville et al., 2004).
7. New Inactivators of Human O6-alkylguanine-DNA Alkyltransferase
Research on various derivatives of O6-Benzylguanine indicated that specific substitutions can significantly enhance the effectiveness of these compounds in inactivating AGT in human colon tumor cells. These findings are critical for developing new chemotherapeutic adjuvants to increase the effectiveness of treatments involving DNA guanine modifications (Chae et al., 1995).
8. Pharmacokinetics in Nonhuman Primates
A study on nonhuman primates revealed the plasma and cerebrospinal fluid pharmacokinetics of O6-Benzylguanine and its active metabolite. This research provides a rationale for using O6-Benzylguanine as a chemosensitizing agent for brain tumors, given its effective CSF penetration (Berg et al., 1995).
Safety And Hazards
properties
IUPAC Name |
6-phenylmethoxy-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMERLEINMZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173700 | |
Record name | O(6)-Benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
o6-Benzylguanine | |
CAS RN |
19916-73-5 | |
Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | O(6)-Benzylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-benzylguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11919 | |
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Record name | o6-benzylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | O(6)-Benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O(6)-Benzylguanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-O-BENZYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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